2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H10N2O3 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anion Chemosensors : 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives have been used as anion fluorescent and colorimetric chemosensors, showing high selectivity for certain anions like H2PO4- and F- over others like Cl- (Tong et al., 2003).
Corrosion Inhibitors : These compounds have been shown to be effective corrosion inhibitors for mild steel in acidic media. They are believed to inhibit corrosion via adsorption on the metal surface (Bouklah et al., 2006), (Bentiss et al., 2002).
Fluorescent Chemosensors : Certain phenyl-based conjugated polymers containing oxadiazole units exhibit high sensitivity and selectivity as sensory materials for fluoride ions, demonstrating potential in environmental monitoring applications (Zhou et al., 2005).
Thermodynamic Properties in Corrosion Inhibition : Studies have been conducted to understand the thermodynamic properties of oxadiazole derivatives, providing insights into their inhibitory behavior and potential application in corrosion prevention (Bouklah et al., 2006).
Electron Transport and Injection Layers in OLEDs : Oxadiazole derivatives are used in organic light-emitting diodes (OLEDs) due to their efficient electron transport and injection properties. They improve the performance and efficiency of these devices (Brütting et al., 1997).
Polymer Synthesis : These compounds are involved in the synthesis of various polymers, including polyphenylenes and polyethers, which have applications in electronics and materials science (Lisa et al., 2015).
Organic Synthesis : There's ongoing research in the field of organic synthesis to explore novel methods and applications of oxadiazole derivatives (Hai, 2012).
Antitrypanosomal Activity : Some derivatives have shown potential as antitrypanosomal agents, offering a possible avenue for developing new treatments for diseases caused by Trypanosoma parasites (Das et al., 1980).
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are yet to be identified .
Mode of Action
It is known that the compound possesses phenolic characteristics, which suggests it may interact with biological targets through hydrogen bonding or other types of polar interactions .
Pharmacokinetics
It’s known that the compound is relatively insoluble in water but readily soluble in organic solvents . This suggests that it may have low bioavailability when administered orally, but it could potentially be delivered effectively through other routes, such as intravenous injection .
Result of Action
It has been suggested that the compound may have broad-spectrum antimicrobial properties, indicating that it could potentially disrupt the growth and proliferation of various types of microorganisms .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in lipid-rich environments, such as cell membranes . Additionally, its stability could potentially be affected by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSWEOIXQQWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418686 | |
Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10600-83-6 | |
Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the potential antidepressant activity of 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole derivatives and their interaction with glycogen synthase kinase 3β (GSK-3β)?
A1: Research suggests that certain derivatives of this compound, specifically 4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenol, exhibit promising antidepressant effects. These effects are linked to their potent inhibitory activity against GSK-3β, an enzyme implicated in various cellular processes, including mood regulation. In silico analysis revealed that these derivatives effectively dock onto the GSK-3β binding site. [] This interaction suggests that these compounds might exert their antidepressant effects by modulating GSK-3β activity. Further in vivo studies using the tail suspension test and forced swimming test models corroborated these findings, demonstrating the significant antidepressant potential of these derivatives. []
Q2: How does the structure of this compound influence its incorporation into polymeric materials for optoelectronic applications?
A2: The structure of this compound, featuring two phenolic hydroxyl groups, allows for its facile incorporation into polyurethane polymers via condensation polymerization. [] This compound acts as a building block alongside other monomers, such as isophorone diisocyanate and oligo p-phenylene-(E)-vinylene units. This strategic inclusion significantly enhances the hole-transport properties of the resulting polyurethanes, crucial for applications in light-emitting diodes (OLEDs). [] The presence of the oxadiazole ring and the conjugated phenyl rings likely contributes to the enhanced charge carrier mobility observed in these materials.
Q3: What are the typical methods for characterizing the structure of newly synthesized this compound derivatives?
A3: Researchers typically employ a combination of spectroscopic techniques to confirm the structure of newly synthesized this compound derivatives. These techniques include Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups, proton nuclear magnetic resonance (1H-NMR) to analyze the proton environments within the molecule, and mass spectrometry to determine the molecular weight and fragmentation pattern. [] These methods, when used in conjunction, provide a comprehensive understanding of the structural features of the synthesized compounds.
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